

Physicochemical properties of 3-bromo-5-chloro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-bromo-5-chloro-1H-1,2,4-triazole**

Cat. No.: **B1525605**

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3-bromo-5-chloro-1H-1,2,4-triazole**

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of:
A Senior Application Scientist

Foreword

In the landscape of modern chemical research, particularly in the realms of medicinal chemistry and materials science, the utility of a molecular scaffold is defined by its fundamental physicochemical characteristics. **3-bromo-5-chloro-1H-1,2,4-triazole** (CAS No: 15777-55-6) is a halogenated heterocycle that presents a unique combination of hydrogen bonding capability, dipolar character, and reactive sites. This guide provides a comprehensive, in-depth analysis of its core physicochemical properties. The content herein moves beyond a simple recitation of data, aiming instead to provide a causal understanding of these properties and to equip the practicing scientist with robust, field-proven methodologies for their validation.

Molecular Structure and Tautomerism

3-bromo-5-chloro-1H-1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms. The substitution with both a bromine and a chlorine atom significantly modulates the electronic landscape of the triazole ring, influencing its reactivity and intermolecular interactions.

A critical consideration for any N-unsubstituted 1,2,4-triazole is the phenomenon of tautomerism. The proton on the nitrogen can reside on different nitrogen atoms, leading to distinct tautomeric forms. For a 3,5-disubstituted 1,2,4-triazole, the proton can be located at the N1, N2, or N4 position. However, based on theoretical and physical studies of similar halogenated triazoles, the 1H-tautomer is generally the most stable and predominant form.[1]

Figure 1: 2D structure of **3-bromo-5-chloro-1H-1,2,4-triazole**.

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **3-bromo-5-chloro-1H-1,2,4-triazole**. This serves as a quick reference, with detailed explanations and experimental protocols provided in subsequent sections.

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Source |
|---------------------------------------|------------------------------------|--------|
| CAS Number | 15777-55-6 | [2][3] |
| Molecular Formula | C ₂ HBrClN ₃ | [3][4] |
| Molecular Weight | 182.41 g/mol | [3][4] |
| Appearance | Solid | [4] |
| XLogP3 (Calculated) | 2.2 | [3] |
| Topological Polar Surface Area (TPSA) | 41.6 Å ² | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Melting Point | To be determined experimentally | |
| pKa (Acidity) | To be determined experimentally | |

In-Depth Analysis and Experimental Protocols

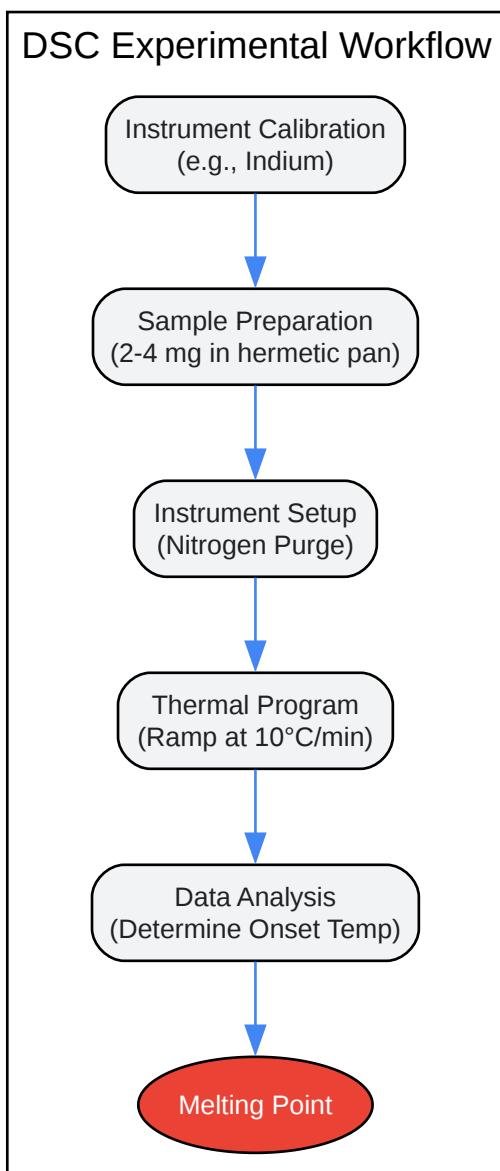
Melting Point: A Measure of Lattice Energy

The melting point provides insight into the stability of the crystal lattice. For **3-bromo-5-chloro-1H-1,2,4-triazole**, a relatively high melting point is expected due to the synergistic effects of N-H…N hydrogen bonding and potential halogen bonding (C-Br…N or C-Cl…N), which are strong intermolecular forces that require significant thermal energy to overcome.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the gold standard for melting point determination due to its high precision and ability to detect other thermal events like polymorphism or degradation.

- Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium). This step is critical for data trustworthiness.
- Sample Preparation: Accurately weigh 2-4 mg of the compound into a hermetically sealed aluminum pan. The hermetic seal prevents mass loss from sublimation, which can skew the melting endotherm.
- Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with nitrogen gas (50 mL/min) to provide an inert atmosphere, preventing oxidative degradation at elevated temperatures.
- Thermal Program:
 - Equilibrate the cell at 25°C.
 - Ramp the temperature to a point well beyond the expected melt (e.g., 250°C) at a controlled rate of 10°C/min. This rate provides an optimal balance between peak resolution and experimental efficiency.
- Data Analysis: The melting point is reported as the onset temperature of the sharp endothermic peak on the resulting heat flow vs. temperature thermogram.



[Click to download full resolution via product page](#)

Figure 2: Workflow for precise melting point determination via DSC.

Solubility Profile: Guiding Formulation and Bioavailability

The solubility of a compound is a function of the balance between its self-association energy (crystal lattice) and its interaction energy with the solvent. With both a hydrogen-bond-donating N-H group and two lipophilic halogen atoms, **3-bromo-5-chloro-1H-1,2,4-triazole** is expected

to have moderate solubility in polar organic solvents and limited solubility in both water and nonpolar aliphatic solvents.

Experimental Protocol: Kinetic Solubility Determination via the Shake-Flask Method

Trustworthiness: The shake-flask method is a globally recognized standard for determining equilibrium solubility, ensuring that the measurement reflects a true thermodynamic limit.[\[5\]](#)

- Preparation: Add an excess of the solid compound to several vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, dichloromethane). The visible presence of excess solid is a self-validating check that saturation can be achieved.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24 hours. This extended duration is crucial to ensure the system reaches thermodynamic equilibrium.
- Phase Separation: Centrifuge the vials at high speed to pellet all undissolved solid.
- Sampling & Quantification: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.

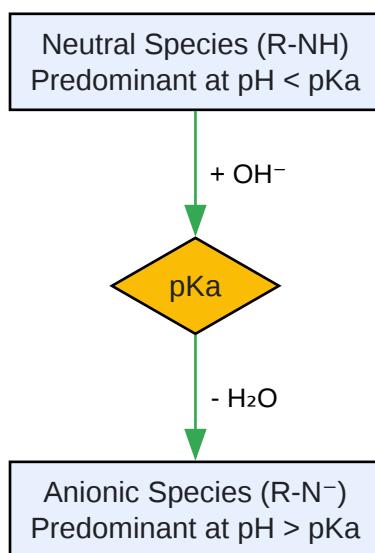
Acidity (pKa): The Key to Ionization State

The N-H proton of the triazole ring is acidic. Its pKa value is critical as it dictates the compound's charge state at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. The parent 1,2,4-triazole has a pKa of 10.26.[\[6\]](#) The strong electron-withdrawing inductive effects of the bromine and chlorine atoms are expected to significantly stabilize the resulting triazolate anion, thereby lowering the pKa (i.e., making the compound more acidic) relative to the unsubstituted parent.

Experimental Protocol: pKa Determination by Potentiometric Titration

Authoritative Grounding: Potentiometric titration is a classic and highly reliable method for pKa determination.[\[7\]](#) High-throughput versions of this technique are now standard in the pharmaceutical industry.

- Solution Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
- Titration:
 - Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4, 7, 10).
 - Using an automated titrator, add small, precise volumes of a standardized strong base (e.g., 0.1 M KOH) to the sample solution.
 - Record the pH after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which can be determined from the first derivative of the titration curve.



[Click to download full resolution via product page](#)

Figure 3: Ionization equilibrium governed by the compound's pKa.

Spectroscopic Fingerprint

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |
|--------------------------|---|
| ¹ H NMR | A single, potentially broad signal in the downfield region ($\delta > 10$ ppm) corresponding to the acidic N-H proton. Its chemical shift and sharpness are highly dependent on the solvent and concentration. |
| ¹³ C NMR | Two distinct signals for the two aromatic carbons (C3 and C5). The chemical shifts will be significantly influenced by the direct attachment of the electronegative bromine and chlorine atoms. |
| FT-IR | A characteristic broad stretching vibration for the N-H group (~3100-3300 cm^{-1}). Aromatic C=N and C-N stretching bands will also be present in the fingerprint region (1400-1600 cm^{-1}). |
| Mass Spectrometry (HRMS) | A molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) corresponding to the exact mass of the compound. The isotopic pattern will be highly characteristic due to the natural abundance of bromine (⁷⁹ Br/~50.7%, ⁸¹ Br/~49.3%) and chlorine (³⁵ Cl/~75.8%, ³⁷ Cl/~24.2%). |

Conclusion

The physicochemical properties of **3-bromo-5-chloro-1H-1,2,4-triazole** paint a picture of a crystalline, moderately polar solid with a distinct acidic character. Its halogenated structure provides a foundation for diverse synthetic modifications, while its solubility and ionization behavior are key parameters that must be managed in any application, from drug formulation to materials engineering. The experimental protocols detailed in this guide represent robust, self-validating systems for the precise characterization of this and similar molecules, forming a critical pillar of rigorous scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijsr.net [ijsr.net]
- 2. 3-Bromo-5-chloro-1H-1,2,4-triazole | 15777-55-6 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 5-Bromo-3-chloro-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. books.rsc.org [books.rsc.org]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physicochemical properties of 3-bromo-5-chloro-1H-1,2,4-triazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1525605#physicochemical-properties-of-3-bromo-5-chloro-1h-1-2-4-triazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com